molecular formula C19H28N2O3 B1665650 3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione CAS No. 53873-21-5

3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione

Cat. No.: B1665650
CAS No.: 53873-21-5
M. Wt: 332.4 g/mol
InChI Key: UJFNSGBGJMRZKS-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Neuroscience and Psychiatry: AGN-2979’s antidepressant properties make it valuable for studying mood disorders and serotonin regulation.

      Pharmacology: Researchers explore its effects on serotonin pathways and potential therapeutic applications.

      Drug Development: AGN-2979 serves as a lead compound for designing novel antidepressants.

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for AGN-2979 are not widely documented.
    • it’s essential to note that AGN-2979 is primarily used as a research tool rather than a commercially produced compound.
  • Chemical Reactions Analysis

  • Mechanism of Action

    • AGN-2979 inhibits TPH activation, reducing serotonin synthesis.
    • Molecularly, it targets TPH, affecting serotonin availability in the brain.
  • Comparison with Similar Compounds

    • While direct analogs of AGN-2979 are limited, it shares similarities with other TPH inhibitors.
    • Notable compounds include p-chlorophenylalanine (PCPA) and para-chloroamphetamine (PCA) .

    Properties

    CAS No.

    53873-21-5

    Molecular Formula

    C19H28N2O3

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione

    InChI

    InChI=1S/C19H28N2O3/c1-18(2)13-16(22)20-17(23)19(18,10-7-11-21(3)4)14-8-6-9-15(12-14)24-5/h6,8-9,12H,7,10-11,13H2,1-5H3,(H,20,22,23)

    InChI Key

    UJFNSGBGJMRZKS-UHFFFAOYSA-N

    SMILES

    CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C

    Canonical SMILES

    CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione
    AGN 2979
    AGN 2979 hydrochloride
    AGN-2979
    SC 48274
    SC-48274

    Origin of Product

    United States

    Synthesis routes and methods

    Procedure details

    The but-1-ene product above is dissolved in acetic acid (45 ml) and sulphuric acid (30 ml) added. The resultant mixture is maintained at 100° until cyclisation is complete, as determined by working-up an aliquot and studying the infrared spectrum of the product. The solution is cooled and poured into excess ammonia/ice, the pH adjusted to about 8 with aqueous ammonia and the solution extracted with chloroform (three times). The organic solutions are combined, dried, filtered and the solvent removed. The residual dione is crystallised and recrystallised from ethanol to give white crystals of 3-(m-methoxyphenyl)-3-(γ-N,N-dimethylaminopropyl)-4,4-dimethyl-2,6-dioxo-piperidine, m.pt. 167°-9°.
    Name
    but-1-ene
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    45 mL
    Type
    reactant
    Reaction Step One
    Quantity
    30 mL
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    resultant mixture
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    [Compound]
    Name
    ammonia ice
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Five

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione

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